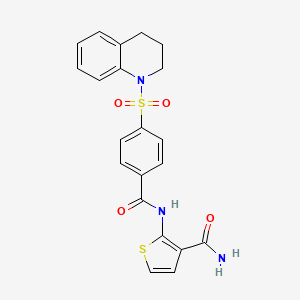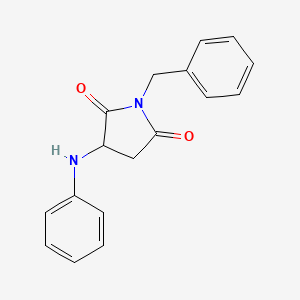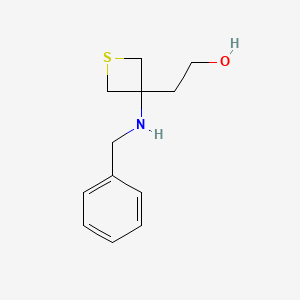![molecular formula C18H23N3O2S2 B2799047 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2415468-93-6](/img/structure/B2799047.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TBOA inhibits N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide by binding to the transporter and blocking the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can lead to excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TBOA has been shown to have both neurotoxic and neuroprotective effects depending on the model used. In animal models of stroke, TBOA has been shown to reduce infarct size and improve neurological outcomes. TBOA has also been shown to have potential therapeutic applications in epilepsy, as it can reduce seizure activity in animal models. However, TBOA has also been shown to have neurotoxic effects in certain models, leading to neuronal death and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, making it a valuable tool for studying the role of glutamate reuptake in neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for use in experiments. However, TBOA has several limitations as well. It can be toxic to cells at high concentrations, leading to non-specific effects. TBOA also has a short half-life, making it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research involving TBOA. One potential area of research is the development of more potent and specific inhibitors of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide. Another area of research is the development of TBOA derivatives with improved pharmacokinetic properties. TBOA has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted. Additionally, TBOA can be used as a tool to study the role of glutamate reuptake in neurological disorders, and further research in this area can lead to a better understanding of the underlying mechanisms of these disorders.
Méthodes De Synthèse
TBOA can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzothiazole with sodium hydride to form 2-benzothiazolyl sodium salt. This intermediate is then reacted with 4-thiomorpholinecarboxaldehyde to form the thiomorpholine derivative. The final step involves the reaction of the thiomorpholine derivative with 4-isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl) to form TBOA.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to block the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. However, TBOA has also been shown to have neuroprotective effects in certain models of neurological disorders.
Propriétés
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-16(17-20-14-3-1-2-4-15(14)25-17)19-13-18(5-9-23-10-6-18)21-7-11-24-12-8-21/h1-4H,5-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLFJXSJUCDHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)
![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)
![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)


![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798987.png)